The synthesis of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:
The molecular structure of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester features a piperidine ring substituted at the nitrogen atom with an ethylamino group. Key structural characteristics include:
The InChI Key for this compound is ZERGXOGGBVDSNZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The compound's SMILES representation is CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN .
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can participate in various chemical reactions:
These reactions often require specific pH conditions and temperature controls to ensure selectivity and yield.
Further pharmacological studies are needed to elucidate specific interactions at the molecular level.
Key physical and chemical properties of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester include:
These properties are crucial for determining suitable conditions for reactions and applications in laboratory settings .
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific applications:
This compound represents a significant interest within medicinal chemistry due to its potential roles in drug discovery and development processes .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8